2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide
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Description
The compound is an organic molecule with several functional groups, including an imidazole ring, a thioether linkage, and an amide group. The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the imidazole ring, the introduction of the thioether linkage, and the formation of the amide group. The Suzuki reaction, a popular method for forming carbon-carbon bonds, might be involved .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to analyze the structure of complex organic molecules .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the imidazole ring might participate in nucleophilic substitution reactions, while the amide group could be involved in condensation or hydrolysis reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups might make the compound soluble in polar solvents .Scientific Research Applications
Glutaminase Inhibitors
- Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have been synthesized and evaluated as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), with some analogs showing similar potency to BPTES but improved aqueous solubility. These compounds have demonstrated the ability to attenuate the growth of P493 human lymphoma B cells in vitro and in mouse xenograft models, highlighting their therapeutic potential in cancer treatment (Shukla et al., 2012).
Anticancer Screening
- N-Aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds have been synthesized and evaluated for their cytotoxic activities against four different cancer cell lines. Certain derivatives exhibited powerful cytotoxic results against breast cancer, indicating their potential as anticancer agents (Sraa Abu-Melha, 2021).
Imaging Agents for Neurodegenerative Disorders
- Fluoroethoxy and fluoropropoxy substituted compounds have been synthesized and found to have high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs), suggesting their applicability as imaging agents for studying PBR expression in neurodegenerative disorders through positron emission tomography (PET) (Fookes et al., 2008).
Antibacterial and Antifungal Activity
- A series of 4-arylacetamido-2-amino- and 2-arylamino-1,3-thiazoles have been synthesized and evaluated for their in vitro antibacterial, antifungal, and antioxidant activities. These compounds indicated specificity towards Gram-positive species, with p-tolyl and m-chlorophenyl substituents showing the lowest minimum inhibitory concentration values, suggesting their potential as antimicrobial agents (M. V. et al., 2015).
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3OS/c1-17-7-9-18(10-8-17)22-15-26-24(28(22)21-13-11-19(25)12-14-21)30-16-23(29)27-20-5-3-2-4-6-20/h2-15H,16H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KERXQNLPDXZVPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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